1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-1-ol
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Overview
Description
1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-1-ol is a chemical compound characterized by its unique structure, which includes a naphthalene ring attached to a propoxy group
Preparation Methods
The synthesis of 1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-1-ol typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amine group, resulting in 1-aminonaphthalene.
Hydrolysis: The amine group is hydrolyzed to form 1-naphthol.
Etherification: 1-naphthol undergoes etherification with propylene oxide to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the naphthalene ring or propoxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-1-ol involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular function. Additionally, the propoxy group can interact with enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-1-ol can be compared with similar compounds such as:
Propranolol: A beta-blocker with a similar naphthalene structure but different functional groups.
1-Naphthol: A precursor in the synthesis of various organic compounds.
1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-2-ol: A compound with a similar structure but different functional groups
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89360-31-6 |
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Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-(2-naphthalen-1-yloxypropoxy)propan-1-ol |
InChI |
InChI=1S/C16H20O3/c1-3-16(17)18-11-12(2)19-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,12,16-17H,3,11H2,1-2H3 |
InChI Key |
HIMAIZDURSTRTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OCC(C)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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